molecular formula C12H15N3O5 B14201975 L-Alanyl-N-[(2-nitrophenyl)methyl]glycine CAS No. 877036-86-7

L-Alanyl-N-[(2-nitrophenyl)methyl]glycine

Cat. No.: B14201975
CAS No.: 877036-86-7
M. Wt: 281.26 g/mol
InChI Key: DHKUTHFXYNELOK-QMMMGPOBSA-N
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Description

L-Alanyl-N-[(2-nitrophenyl)methyl]glycine is a dipeptide compound that consists of an alanine residue and a glycine residue, with a 2-nitrophenylmethyl group attached to the nitrogen atom of the glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N-[(2-nitrophenyl)methyl]glycine typically involves the coupling of L-alanine and glycine derivatives. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N-[(2-nitrophenyl)methyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of L-Alanyl-N-[(2-nitrophenyl)methyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The nitrophenyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-N-[(2-nitrophenyl)methyl]glycine is unique due to the presence of the 2-nitrophenylmethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

877036-86-7

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

2-[[(2S)-2-aminopropanoyl]-[(2-nitrophenyl)methyl]amino]acetic acid

InChI

InChI=1S/C12H15N3O5/c1-8(13)12(18)14(7-11(16)17)6-9-4-2-3-5-10(9)15(19)20/h2-5,8H,6-7,13H2,1H3,(H,16,17)/t8-/m0/s1

InChI Key

DHKUTHFXYNELOK-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CC=C1[N+](=O)[O-])CC(=O)O)N

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1[N+](=O)[O-])CC(=O)O)N

Origin of Product

United States

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